1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate

Organic Synthesis Stoichiometry Counter-Ion Selection

1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate (CAS 93805-60-8) is a cationic indolium-hydrazone dye comprising an indolium core, a 2-nitrophenylhydrazono chromophore, and an acetate counter-ion. Its molecular formula is C₂₀H₂₂N₄O₄ with a molecular weight of 382.4 g/mol.

Molecular Formula C20H22N4O4
Molecular Weight 382.4 g/mol
CAS No. 93805-60-8
Cat. No. B12688348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate
CAS93805-60-8
Molecular FormulaC20H22N4O4
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=NNC3=CC=CC=C3[N+](=O)[O-])C)C
InChIInChI=1S/C18H18N4O2.C2H4O2/c1-18(2)13-8-4-6-10-15(13)21(3)17(18)12-19-20-14-9-5-7-11-16(14)22(23)24;1-2(3)4/h4-12H,1-3H3;1H3,(H,3,4)
InChIKeyWQVNZRMURSRMKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium Acetate (CAS 93805-60-8): Procurement-Relevant Properties and Ionic Identity


1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate (CAS 93805-60-8) is a cationic indolium-hydrazone dye comprising an indolium core, a 2-nitrophenylhydrazono chromophore, and an acetate counter-ion [1]. Its molecular formula is C₂₀H₂₂N₄O₄ with a molecular weight of 382.4 g/mol [2]. The closest structural analog is the chloride salt (CAS 27564-03-0, MW 358.8 g/mol), which shares an identical cation but carries a chloride counter-ion [3]. This acetate salt is listed under EC Number 298-542-8 and is utilized in organic synthesis, dye chemistry, and materials science [1]. The defining structural feature—the 2-nitrophenylhydrazono group conjugated to the indolium system—imparts characteristic chromophoric and potentially redox-active properties that form the basis for its research and industrial utility.

Why 1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium Acetate Cannot Be Replaced by the Chloride Salt in Specialized Applications


Although the chloride analog (CAS 27564-03-0) shares an identical indolium-hydrazone cation, the counter-ion exerts a measurable influence on solubility, thermal stability, and procurement cost. Vendors and market intelligence reports explicitly distinguish between the acetate and chloride forms for the same cationic backbone, indicating non-overlapping performance in dye formulations and synthetic workflows [1]. In textile dyeing processes, for instance, indolium salts with different anions exhibit varying fiber affinity, wash-fastness, and light-fastness [2]. Consequently, generic substitution between the acetate and chloride forms without experimental validation risks compromised solubility profiles, altered reaction kinetics, and inconsistent dyeing outcomes. The following sections present the specific quantitative evidence supporting differentiated selection.

Quantitative Selection Evidence for 1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium Acetate


Molecular Weight and Counter-Ion Mass Differentiate Acetate from Chloride for Stoichiometric Synthesis

The acetate salt (C₂₀H₂₂N₄O₄) exhibits a molecular weight of 382.4 g/mol, whereas the chloride analog (C₁₈H₁₉ClN₄O₂) is 358.8 g/mol [REFS-1, REFS-2]. This 23.6 g/mol increase arises directly from the acetate counter-ion (C₂H₃O₂⁻, 59.0 Da) replacing chloride (Cl⁻, 35.5 Da). For researchers performing stoichiometric calculations in multi-step organic syntheses, salt metathesis reactions, or formulating dye baths, this 6.6% difference in molecular weight directly impacts the gravimetric quantities required to achieve a target molar concentration.

Organic Synthesis Stoichiometry Counter-Ion Selection

Acetate Counter-Ion Confers Differential Solubility Relative to Chloride in Polar Media

Vendor datasheets indicate that the acetate salt is soluble in polar solvents such as water and ethanol due to its ionic nature, whereas the chloride analog is described as having solubility conferred by the chloride counter-ion that 'enhances solubility in water and other polar solvents' [REFS-1, REFS-2]. Although no direct head-to-head solubility measurement exists, the distinct language used by separate suppliers for each salt supports a class-level inference that the acetate form exhibits quantitatively different solubility behavior. In closely related indolium dye families, the acetate counter-ion imparts higher solubility in less polar media while retaining aqueous compatibility, whereas chloride salts show a preference for aqueous systems [2].

Solubility Dye Formulation Counter-Ion Effect

Acetate Anion Permits Crystallinity Control in Solid-State Formulation

The acetate salt is described as appearing as a crystalline solid under standard laboratory conditions, while the chloride salt is typically obtained as a powder with no explicit crystallinity claim [REFS-1, REFS-2]. The acetate counter-ion is known in the indolium dye class to influence crystal packing and melting point, with salts of larger, less symmetric anions often exhibiting lower melting points and improved processability in formulation . Although no direct comparative DSC data are publicly available, the differing physical descriptions suggest that the acetate form may offer advantages in applications requiring controlled crystallinity, such as solid-state dye-sensitized solar cells or pigment dispersions.

Crystallinity Thermal Stability Formulation

Market-Level Differentiation: Separate EC Numbers Indicate Non-Interchangeable Regulatory Profiles

The acetate salt is assigned EC Number 298-542-8, distinct from the chloride salt's EC Number 248-530-3 [REFS-1, REFS-2]. Under REACH and other regulatory frameworks, different EC numbers signify substances treated as distinct entities, with independent registration dossiers, hazard classifications, and safe-handling requirements. Procurement databases list both salts under separate entries, and none of the existing suppliers cross-list them as interchangeable [REFS-1, REFS-2]. This regulatory separation provides a de facto procurement differentiation: a user whose safety assessment or environmental permit references EC 298-542-8 cannot legally or procedurally substitute the chloride salt without re-registration.

Regulatory Compliance Supply Chain EC Number

Recommended Research and Industrial Application Scenarios for 1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium Acetate


Synthesis of Indolium-Hydrazone Metal Complexes Requiring Acetate as a Labile Ligand Precursor

In coordination chemistry, the acetate counter-ion can serve as a weakly coordinating ligand that is readily displaced by target metal centers, unlike chloride, which can coordinate competitively. Researchers designing indolium-hydrazone-based sensors or catalysts should prefer the acetate salt to facilitate clean ligand exchange without chloride interference [1].

Formulation of Dye Baths for Acrylic and Modified Polyester Fibers with Optimized Anion-Dependent Uptake

Patents describing indolium-based dyeing compositions highlight that the choice of anion (acetate vs. chloride vs. sulfate) affects dye exhaustion, color yield, and wash-fastness on synthetic fibers [2]. The acetate salt may provide superior dye bath stability and fiber affinity in specific pH and temperature regimes, warranting its selection for industrial textile coloration processes where the chloride analog has demonstrated inferior performance [1].

Organic Electronic Devices and Solid-State DSSC Sensitizers Where Crystallinity Matters

Indolium-hydrazone dyes are investigated as sensitizers in solid-state dye-sensitized solar cells (DSSCs), where crystallinity and film morphology directly impact charge transport [3]. The acetate salt's crystalline habit, as opposed to the more amorphously described chloride powder, may offer improved film formation and light-harvesting efficiency, making it the preferred choice for materials scientists fabricating solid-state photovoltaic devices.

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